Tri-O-benzyl-D-galactal

Catalog No.
S714849
CAS No.
80040-79-5
M.F
C27H28O4
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-benzyl-D-galactal

CAS Number

80040-79-5

Product Name

Tri-O-benzyl-D-galactal

IUPAC Name

(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran

Molecular Formula

C27H28O4

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1

InChI Key

MXYLLYBWXIUMIT-ZONZVBGPSA-N

SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Tri-O-benzyl-D-galactal is a derivative of D-galactal where three hydroxyl groups are protected by benzyl groups. Its chemical formula is C27H28O4, and it is classified as a glycoside due to the presence of glycosidic bonds. The compound exhibits a complex structure that allows for various chemical transformations and interactions in biological systems .

Subheading: Oligosaccharide Synthesis

TOBG serves as a precursor for the creation of diverse oligosaccharides through a process called glycosylation. This reaction involves linking multiple sugar units together to form intricate carbohydrate chains. By selectively manipulating the reactive hydroxyl groups of TOBG, researchers can control the linkage positions and stereochemistry of the resulting oligosaccharide. This precise control is crucial for mimicking the natural structures and functions of these complex molecules. [, ]

Subheading: Applications in Different Research Areas

The ability to synthesize well-defined oligosaccharides using TOBG has opened doors to various research avenues:

  • Drug Discovery: Researchers can design and synthesize oligosaccharides that mimic the natural ligands recognized by specific proteins in the body. This approach allows for the development of potential therapeutic agents targeting diseases associated with abnormal carbohydrate-protein interactions, such as cancer and certain immune disorders. [, ]
  • Material Science: Oligosaccharides derived from TOBG can be employed in the creation of novel materials with unique properties. For instance, these molecules can be used to design biocompatible hydrogels for drug delivery or to develop advanced materials for biosensors and diagnostics. [, ]
, including:

  • Deprotection Reactions: The benzyl groups can be removed under catalytic hydrogenation or using specific reagents to yield D-galactal.
  • Epoxidation: It can be transformed into epoxides through reactions with oxidizing agents, which can modify its reactivity and biological properties .
  • Wittig Reaction: This reaction allows for the synthesis of various derivatives by forming alkenes from aldehydes .

Tri-O-benzyl-D-galactal has shown promising biological activities, including:

  • Antimicrobial Properties: It has been reported to exhibit antibacterial effects against certain strains.
  • Modulation of Physiological Activities: The compound acts as a hydrogen bond donor and has been associated with increasing the number of specific cell types in experimental settings .
  • Potential Therapeutic

The synthesis of Tri-O-benzyl-D-galactal typically involves several steps:

  • Starting Material: D-galactal serves as the precursor.
  • Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base.
  • Purification: The product is purified through crystallization or chromatography to yield pure Tri-O-benzyl-D-galactal .

Tri-O-benzyl-D-galactal finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.
  • Pharmaceutical Research: Its derivatives are being studied for potential use in drug formulation and delivery systems.
  • Biochemical Studies: Used as a tool in studying carbohydrate interactions and enzyme activities.

Research on Tri-O-benzyl-D-galactal includes interaction studies with proteins and enzymes. These studies help elucidate its role in biological systems and its potential therapeutic effects. The compound's ability to act as a hydrogen bond donor enhances its interactions with biomolecules, influencing various biochemical pathways .

Several compounds share structural similarities with Tri-O-benzyl-D-galactal. Here are some notable examples:

Compound NameStructure TypeUnique Features
3,4,6-Tri-O-benzyl-D-glucalGlycosideDerived from D-glucose; different sugar backbone.
3,4,6-Tri-O-acetyl-D-galactalAcetylated GlycosideAcetate groups instead of benzyl; alters solubility.
3,4,6-Tri-O-benzoyl-D-galactalBenzoylated GlycosideBenzoyl protection; different reactivity profile.

Uniqueness of Tri-O-benzyl-D-galactal

Tri-O-benzyl-D-galactal is unique due to its specific arrangement of benzyl protecting groups which influence its reactivity and biological activity differently compared to other derivatives. Its ability to modulate physiological activities sets it apart from similar compounds.

XLogP3

4.5

Wikipedia

Tri-O-benzyl-D-galactal

Dates

Modify: 2023-08-15

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